molecular formula C25H17BrN4S2 B2564080 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 799831-31-5

6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Numéro de catalogue: B2564080
Numéro CAS: 799831-31-5
Poids moléculaire: 517.46
Clé InChI: NZLAJHLRCSEPEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C25H17BrN4S2 and its molecular weight is 517.46. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-bromo-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN4S2/c26-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)28-25(27-19)30-21(23-9-5-13-32-23)15-20(29-30)22-8-4-12-31-22/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLAJHLRCSEPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-Bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a compound that has garnered attention for its potential biological activities. Quinazolines and their derivatives are recognized for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities of this specific compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H16BrN3S2\text{C}_{19}\text{H}_{16}\text{BrN}_3\text{S}_2

Key Features:

  • Bromine Substitution : The presence of bromine enhances the lipophilicity and biological activity.
  • Thiophene Moieties : The di(thiophen-2-yl) groups contribute to the electronic properties and potential interactions with biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study focusing on similar quinazoline compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of 84.20 ± 1.72 µM against tumorigenic cells, suggesting a selective action against cancerous tissues .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundIC50 (µM)Target Cell Line
6-Bromo derivative84.20 ± 1.72Tumorigenic
Other Quinazoline DerivativeVariesVarious Cancer Lines

Antimicrobial Activity

Quinazolines have been reported to possess antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. The structure-activity relationship indicates that modifications to the thiophene rings can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity

CompoundActivity TypeOrganism Tested
6-Bromo derivativeAntibacterialE. coli
Other Quinazoline DerivativeAntifungalCandida albicans

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has also been documented. Compounds similar to 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline have shown promising results in reducing inflammation markers in animal models .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinazoline derivatives can modulate oxidative stress pathways, contributing to their anticancer effects .

Case Studies

A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including the target compound. The study found that modifications at specific positions significantly influenced both cytotoxicity and selectivity towards cancer cells .

Another investigation highlighted the use of molecular docking simulations to predict the binding affinity of these compounds to EGFR, providing insights into their potential as targeted therapies for cancer treatment .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline. Research indicates that modifications in the quinazoline structure can enhance its efficacy against various bacterial and fungal strains. For instance, compounds with similar structures have shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as Candida species .

Case Study: Antimicrobial Evaluation

In a comparative study, derivatives of quinazoline were synthesized and evaluated for their antimicrobial activity. The results indicated that certain substitutions significantly increased potency against tested organisms. The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and inhibition of essential enzyme functions .

Anti-inflammatory Properties

Quinazolines are also known for their anti-inflammatory effects. The presence of the thiophene moiety in 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline may play a crucial role in modulating inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Testing

A study investigated the anti-inflammatory effects of various quinazoline derivatives in animal models. The results showed that these compounds significantly reduced inflammation markers and improved symptoms related to inflammatory conditions. The anti-inflammatory activity was attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively researched. Compounds similar to 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) showed that certain derivatives exhibited significant growth inhibition compared to control groups. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline with various biological targets.

Findings from Docking Studies

Computational analyses revealed strong interactions with targets involved in cancer proliferation and inflammation pathways. The binding affinities suggest that this compound could serve as a lead structure for further optimization in drug design .

Synthesis and Characterization

The synthesis of 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline involves multi-step reactions that include bromination and cyclization processes.

Synthesis Overview

The synthetic route typically begins with the formation of the pyrazole ring followed by the introduction of thiophene substituents and subsequent bromination to yield the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound .

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted chalcones with hydrazine derivatives. For pyrazoline core formation, a chalcone precursor (e.g., diphenyl chalcone) reacts with a brominated hydrazine (e.g., 4-bromophenylhydrazine) in methanol under acidic catalysis (e.g., glacial acetic acid). Post-cyclization, bromination or Suzuki coupling may introduce the quinazoline and thiophene moieties. Key steps include reflux conditions (60–80°C) and purification via crystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography resolves the 3D conformation of the pyrazoline and quinazoline rings, with bond angles and torsion angles validated against databases (e.g., CCDC) .
  • NMR (¹H/¹³C) : Aromatic protons (δ 6.5–8.5 ppm) confirm thiophene and phenyl substituents, while pyrazoline NH appears as a broad singlet (δ ~3–5 ppm).
  • Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve pyrazoline ring formation yields?

Methodological Answer:

  • Solvent selection : Polar protic solvents (e.g., methanol) enhance cyclization kinetics compared to aprotic solvents .
  • Catalyst screening : Substoichiometric acetic acid (1.0 eq.) improves protonation of the chalcone carbonyl, accelerating hydrazine attack .
  • Temperature control : Reflux (70°C) balances reaction rate and side-product suppression. Lower temperatures favor intermediate isolation, while higher temperatures risk quinazoline decomposition .

Q. How can structural contradictions between crystallographic data and computational models (e.g., DFT) be resolved?

Methodological Answer:

  • Cross-validation : Compare experimental bond lengths/angles (from X-ray) with DFT-optimized geometries. Discrepancies >0.05 Å suggest lattice packing effects or dynamic motion .
  • Polymorphism screening : Recrystallize under varied conditions (e.g., DMF/water vs. ethanol) to identify alternative crystal forms .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding) that may distort the solid-state structure .

Q. How to design experiments to assess biological activity in absence of prior pharmacological data?

Methodological Answer:

  • In vitro target prioritization : Screen against kinase or GPCR panels due to structural similarity to pyrazoline-based inhibitors (e.g., antitumor agents in ).
  • Dose-response assays : Use a randomized block design with split-plot arrangements (e.g., concentration as main plot, cell line as subplot) to control variability .
  • Metabolic stability : Employ microsomal incubation (human/rat liver) with LC-MS monitoring to quantify degradation half-lives .

Q. What strategies address low solubility in aqueous media during in vitro testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug derivatization : Introduce phosphate or PEG groups at the quinazoline N1 position to enhance hydrophilicity .
  • Nanoparticle encapsulation : Load into PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation, with dynamic light scattering (DLS) for size validation .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting cytotoxicity results across cell lines?

Methodological Answer:

  • Stratified analysis : Segment IC₅₀ data by cell lineage (e.g., epithelial vs. hematopoietic) to identify tissue-specific toxicity .
  • ROS quantification : Measure reactive oxygen species (ROS) via DCFH-DA assay; high ROS in resistant lines may indicate antioxidant pathway activation .
  • Transcriptomics : Perform RNA-seq on outlier cell lines to uncover overexpression of efflux pumps (e.g., ABCB1) or detox enzymes .

Q. How to validate unexpected byproducts in Suzuki coupling steps?

Methodological Answer:

  • LC-MS tracking : Monitor reaction aliquots at 15-min intervals to capture transient intermediates .
  • Isolation via prep-HPLC : Use C18 columns (ACN/water gradient) to separate regioisomers, confirmed by NOESY (nuclear Overhauser effect) .
  • Computational docking : Simulate palladium catalyst interactions with substrates to predict steric vs. electronic coupling biases .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.